molecular formula C9H16NO2- B13692494 2,2,6,6-Tetramethyl-4-piperidone n-oxide

2,2,6,6-Tetramethyl-4-piperidone n-oxide

Cat. No.: B13692494
M. Wt: 170.23 g/mol
InChI Key: PFHGBZCJLGKKED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical can be synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine. The reaction typically involves the use of oxidizing agents such as sodium hypochlorite (NaOCl) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical involves its ability to trap free radicals and reactive oxygen species. This compound acts as a spin trap, forming stable adducts with free radicals, which can then be detected and analyzed using ESR spectroscopy. The molecular targets include reactive oxygen species and other free radicals, and the pathways involved are related to oxidative stress and redox reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H16NO2-

Molecular Weight

170.23 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-oxidopiperidin-4-one

InChI

InChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/q-1

InChI Key

PFHGBZCJLGKKED-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(N1[O-])(C)C)C

Origin of Product

United States

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